7-O-Desmethyl Temsirolimus

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

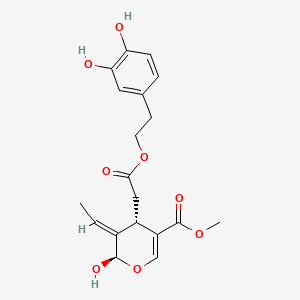

7-O-Desmethyl Temsirolimus is a metabolite of Temsirolimus . Temsirolimus is an antineoplastic agent used in the treatment of renal cell carcinoma (RCC) . It is a derivative and prodrug of sirolimus .

Synthesis Analysis

Temsirolimus is metabolized to more than 20 metabolites, not counting metabolism via the sirolimus pathway . The structures of the following metabolites were identified: O-demethylated metabolites: 39-O-desmethyl, 16-O-desmethyl and 27-O-desmethyl temsirolimus . An improved enzymatic process to prepare temsirolimus has been developed employing lipase-catalyzed regioselective acylation of rapamycin with environmentally friendly acyl donors .Chemical Reactions Analysis

The in vitro metabolism of temsirolimus was studied using human liver microsomes as well as recombinant human P450s, namely CYP-3A4, 1A2, 2A6, 2C8, 2C9, 2C19, and 2E1 . Fifteen metabolites were detected by liquid chromatography-tandem mass spectrometry . CYP3A4 was identified as the main enzyme responsible for the metabolism of the compound .Scientific Research Applications

Metabolic Pathways of Temsirolimus

A study aimed at identifying Temsirolimus metabolites generated after incubation with human liver microsomes revealed the presence of various metabolites, including O-demethylated forms like 27-O-desmethyl Temsirolimus. The research highlighted the significant role of enzymes like CYP3A4, CYP3A5, and CYP2C8 in the metabolism of Temsirolimus, leading to the formation of multiple metabolites, including 7-O-Desmethyl Temsirolimus. This study underscores the complex metabolic pathways of Temsirolimus and its derivatives, which could have implications for its pharmacokinetics and pharmacodynamics in cancer therapy (Shokati et al., 2020).

Application in Cancer Therapy

Several phase II and I studies have explored the efficacy of Temsirolimus in various cancer types, including glioblastoma, Ewing's sarcoma, ovarian cancer, endometrial carcinoma, gynecologic malignancies, and renal cell carcinoma. These studies have investigated Temsirolimus both as a monotherapy and in combination with other therapeutic agents such as radiotherapy, cixutumumab, and pemetrexed. The findings from these studies have contributed to a better understanding of the therapeutic potential of mTOR inhibitors in cancer treatment and have paved the way for developing targeted therapy regimens that could include metabolites like 7-O-Desmethyl Temsirolimus as part of the treatment landscape (Wick et al., 2016), (Naing et al., 2012), (Emons et al., 2016).

Autophagy and Immune Modulation

Research has also delved into the role of Temsirolimus in promoting autophagy and modulating immune responses, which are crucial mechanisms in cancer therapy. Studies have shown that Temsirolimus can enhance the anti-tumor activity of cancer vaccines and influence the immune environment within tumors, providing insights into its potential application in combination therapy to improve clinical outcomes in cancer patients (Wang et al., 2011).

Pharmacokinetic and Pharmacodynamic Studies

The interaction of Temsirolimus with human serum albumin and its impact on pharmacokinetics and pharmacodynamics has been another area of focus. Understanding how Temsirolimus and its metabolites like 7-O-Desmethyl Temsirolimus interact with carrier proteins in the blood can provide valuable information for optimizing dosing regimens and improving the therapeutic index of these drugs (Shamsi et al., 2018).

Safety And Hazards

Temsirolimus, the parent compound of 7-O-Desmethyl Temsirolimus, is an intravenous drug for the treatment of renal cell carcinoma (RCC), developed by Wyeth Pharmaceuticals . It is a derivative and prodrug of sirolimus . The safety data sheet for Temsirolimus indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Temsirolimus is being studied in clinical trials for treatment of various types of tumors such as hepatocellular carcinoma, glioblastoma, multiple myeloma, etc . The results of ongoing clinical trials with mTOR inhibitors, as single agents and in combination regimens, will better define their activity in cancer .

properties

CAS RN |

408321-08-4 |

|---|---|

Product Name |

7-O-Desmethyl Temsirolimus |

Molecular Formula |

C55H85NO16 |

Molecular Weight |

1016.276 |

InChI |

InChI=1S/C55H85NO16/c1-32-16-12-11-13-17-33(2)42(59)28-40-21-19-38(7)55(67,72-40)50(63)51(64)56-23-15-14-18-41(56)52(65)70-45(29-43(60)34(3)25-37(6)48(62)49(69-10)47(61)36(5)24-32)35(4)26-39-20-22-44(46(27-39)68-9)71-53(66)54(8,30-57)31-58/h11-13,16-17,25,32,34-36,38-42,44-46,48-49,57-59,62,67H,14-15,18-24,26-31H2,1-10H3/b13-11?,16-12-,33-17?,37-25-/t32-,34-,35-,36-,38-,39+,40+,41+,42?,44-,45+,46-,48-,49+,55-/m1/s1 |

InChI Key |

CJDQIEOIQZFHOU-HNWJUJSNSA-N |

SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)O |

synonyms |

(7ξ)-7-O-Demethyl-rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide](/img/structure/B579853.png)

![3,8-Diazabicyclo[3.2.1]octane, 3-phenyl-](/img/structure/B579872.png)